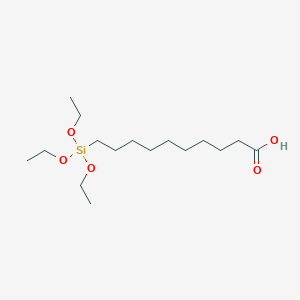
6-Chloro-2-fluoro-3-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-fluoro-3-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4ClFO2. It is a white to light yellow solid with limited solubility in water but soluble in organic solvents like ethanol and dimethyl sulfoxide . This compound is a derivative of benzaldehyde, featuring chloro, fluoro, and hydroxy substituents on the benzene ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
The synthesis of 6-Chloro-2-fluoro-3-hydroxybenzaldehyde typically involves multi-step organic reactions. One common method is the formylation of 6-chloro-2-fluorophenol using a formylating agent such as paraformaldehyde in the presence of a catalyst like magnesium chloride and a base . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
6-Chloro-2-fluoro-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Condensation: It can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
6-Chloro-2-fluoro-3-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Researchers use it to study enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-fluoro-3-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxy group can form hydrogen bonds with active site residues, while the chloro and fluoro substituents can influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
6-Chloro-2-fluoro-3-hydroxybenzaldehyde can be compared with other similar compounds such as:
2-Chloro-6-fluorobenzaldehyde: Lacks the hydroxy group, making it less reactive in certain condensation reactions.
3-Chloro-2-fluoroiodobenzene: Contains an iodine substituent instead of the hydroxy group, leading to different reactivity and applications.
2-Chloro-3-hydroxybenzaldehyde: Similar structure but lacks the fluoro substituent, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of chloro, fluoro, and hydroxy groups, which provide a balance of reactivity and stability for various synthetic applications.
Propiedades
IUPAC Name |
6-chloro-2-fluoro-3-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-3,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUKNFJZRSAJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90%](/img/structure/B6359575.png)






